Cas no 2380699-35-2 ((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)

(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine structure
2380699-35-2 structure
Product name:(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
CAS No:2380699-35-2
MF:C5H9F2N
Molecular Weight:121.12846827507
MDL:MFCD34187070
CID:5213832

(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine 化学的及び物理的性質

名前と識別子

    • (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
    • (R)-(2,2-Difluorocyclobutyl)methanamine
    • MDL: MFCD34187070
    • インチ: 1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2/t4-/m1/s1
    • InChIKey: MLCCHSZUZDDCAR-SCSAIBSYSA-N
    • SMILES: [C@H]1(CN)CCC1(F)F

(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2316-5g
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 96%
5g
¥60158.31 2024-04-18
eNovation Chemicals LLC
Y1126451-500mg
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 95%
500mg
$1115 2024-07-28
eNovation Chemicals LLC
Y1126451-5g
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 95%
5g
$7705 2024-07-28
eNovation Chemicals LLC
Y1126451-1g
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 95%
1g
$2105 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2316-1g
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 96%
1g
¥16438.61 2024-04-18
eNovation Chemicals LLC
Y1126451-1g
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 95%
1g
$2105 2025-02-26
eNovation Chemicals LLC
Y1126451-5g
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 95%
5g
$7705 2025-02-26
eNovation Chemicals LLC
Y1126451-500mg
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 95%
500mg
$1115 2025-02-26
eNovation Chemicals LLC
Y1126451-1g
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 95%
1g
$2105 2025-02-25
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2316-500mg
(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
2380699-35-2 96%
500mg
¥8726.45 2024-04-18

(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine 関連文献

(R)-C-(2,2-Difluoro-cyclobutyl)-methylamineに関する追加情報

Research Briefing on (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine (CAS: 2380699-35-2): Recent Advances and Applications

The compound (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine (CAS: 2380699-35-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its unique difluorinated cyclobutyl moiety, has shown promising potential as a key intermediate in the synthesis of bioactive molecules. Recent studies highlight its utility in the development of novel therapeutics, particularly in targeting central nervous system (CNS) disorders and metabolic diseases. The stereospecificity of the (R)-enantiomer is crucial for its biological activity, making it a focal point for asymmetric synthesis methodologies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine via a catalytic asymmetric hydrogenation route, achieving >99% enantiomeric excess (ee). This method addresses previous challenges in scalability and purity, paving the way for industrial-scale production. The study further explored its incorporation into gamma-aminobutyric acid (GABA) receptor modulators, showing enhanced binding affinity compared to non-fluorinated analogs. These findings underscore the compound's role in optimizing pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.

In parallel, preclinical research has investigated the application of (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine in proteolysis-targeting chimeras (PROTACs). A 2024 Nature Chemical Biology report detailed its use as a linker moiety in BET protein degraders, where the cyclobutyl ring's rigidity improved ternary complex formation efficiency by 40%. The difluorination strategy was critical in mitigating off-target effects, as confirmed by cryo-EM structural analysis. This advancement positions the compound as a versatile tool in targeted protein degradation therapeutics.

Ongoing clinical-stage developments include its integration into small-molecule inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes management. Phase I trials of a derivative containing (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine exhibited a 60% reduction in hepatic clearance compared to sitagliptin, attributed to the fluorine-induced modulation of cytochrome P450 interactions. Safety profiles remain favorable, with no observed QT prolongation at therapeutic doses. These results suggest broad applicability in designing next-generation antidiabetic agents with improved metabolic profiles.

Future research directions emphasize the exploration of (R)-C-(2,2-Difluoro-cyclobutyl)-methylamine in radiopharmaceuticals, leveraging the fluorine-18 isotope for PET imaging applications. Preliminary data indicate high in vivo stability of the difluorinated cyclobutyl group, making it a promising scaffold for neuroimaging probes targeting amyloid plaques. Collaborative efforts between academia and industry are underway to expand its utility across multiple therapeutic areas, solidifying its position as a privileged structure in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:2380699-35-2)(R)-C-(2,2-Difluoro-cyclobutyl)-methylamine
A1033156
Purity:99%/99%/99%
はかる:1g/5g/500mg
Price ($):2060.0/7539.0/1094.0